molecular formula C13H14ClN3O2S B11171222 5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11171222
M. Wt: 311.79 g/mol
InChI Key: ZFTVLIZWQQAYAC-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom, a methoxy group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with a chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The resulting product undergoes methoxylation using methanol and a base such as sodium methoxide.

    Thiadiazole Formation: The thiadiazole ring is introduced through a cyclization reaction involving thiosemicarbazide and an appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the thiadiazole derivative with the methoxy-chlorobenzamide intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas over palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription of genes involved in inflammation or oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a prop-2-yn-1-yl group instead of the thiadiazole ring.

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a sulfamoylphenyl group instead of the thiadiazole ring.

Uniqueness

5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14ClN3O2S

Molecular Weight

311.79 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H14ClN3O2S/c1-3-4-11-16-17-13(20-11)15-12(18)9-7-8(14)5-6-10(9)19-2/h5-7H,3-4H2,1-2H3,(H,15,17,18)

InChI Key

ZFTVLIZWQQAYAC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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